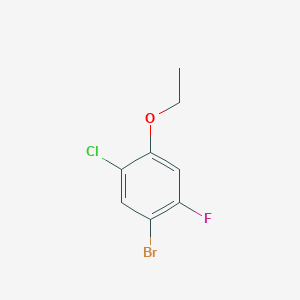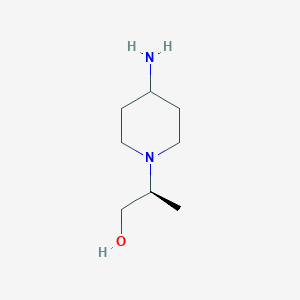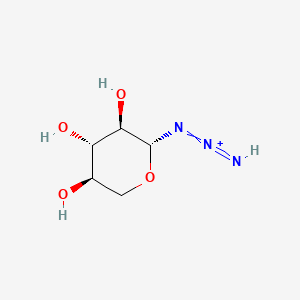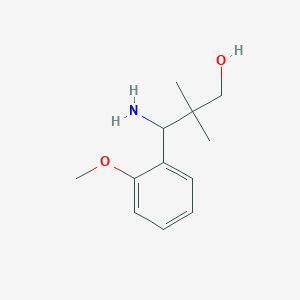
4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran
Übersicht
Beschreibung
4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran is a chemical compound with the molecular formula C11H12BrFO . It is a halogenated heterocycle that is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran consists of a pyran ring attached to a phenyl ring. The phenyl ring is substituted with bromine and fluorine atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Processes
- A variant of the Migita reaction, involving palladium-catalyzed carbon−sulfur bond formation, was developed for the synthesis of compounds related to 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran. This method was used in the manufacture of an antiasthma drug candidate and demonstrated significant yield advantages (Norris & Leeman, 2008).
Kinetic and Mechanistic Studies
- Experimental and theoretical studies on the kinetics and mechanism of the gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers, including compounds structurally related to 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran, provided insights into reaction dynamics and the influence of substituent groups (Álvarez-Aular et al., 2018).
Methodological Developments
- Novel methods for preparing structurally similar compounds to 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran have been developed, showcasing advancements in synthetic techniques and process efficiencies (Liu et al., 2008; Liu et al., 2013).
Photophysical and Photochemical Properties
- The study of photochemical reactions of pyrans, including those structurally similar to 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran, has contributed to a better understanding of their photophysical properties and potential applications in material science (Mori & Maeda, 1991).
Molecular Structure and Conformation
- Crystallographic studies of compounds closely related to 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran have provided detailed insights into their molecular structures, aiding in the understanding of their physical and chemical properties (Mohandas et al., 2019).
Biochemical Applications
- Some derivatives of 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran have been studied for their potential applications in biochemistry and pharmacology, including enzyme inhibition and molecular docking studies (Sathish et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-bromo-3-fluorophenyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQOHQIGEFNHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)
![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)


![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)
![2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383801.png)


![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)

